butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a structurally complex molecule featuring:
- A butyl ester group at the benzoate moiety, influencing lipophilicity and bioavailability.
- A thiazole ring substituted at the 4-position with a 2-oxo-2H-chromen-3-yl (coumarin) group, contributing to fluorescence properties and intermolecular interactions .
The coumarin-thiazole hybrid structure suggests applications in optoelectronics or bioactive molecules, leveraging coumarin’s photophysical properties and thiazole’s role in medicinal chemistry. Its synthesis likely involves condensation reactions between coumarin-thiazole precursors and cyanoenamine intermediates, analogous to methods in and .
Properties
IUPAC Name |
butyl 4-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-2-3-12-32-25(30)17-8-10-20(11-9-17)28-15-19(14-27)24-29-22(16-34-24)21-13-18-6-4-5-7-23(18)33-26(21)31/h4-11,13,15-16,28H,2-3,12H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWOIEIEZKCJLD-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromoacetylcoumarin
The coumarin-thiazole subunit originates from 3-bromoacetylcoumarin , synthesized via bromination of 3-acetylcoumarin. 3-Acetylcoumarin is typically prepared through Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid. Subsequent bromination with bromine in acetic acid yields the α-bromo ketone precursor:
Thiazole Ring Formation
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting 3-bromoacetylcoumarin with a thiourea derivative. For the target compound, thiourea bearing a cyano group is required. This is achieved by treating cyanamide with ammonium thiocyanate under acidic conditions:
Cyclocondensation of 3-bromoacetylcoumarin with the thiourea derivative in ethanol under reflux affords 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine :
Optimization and Challenges
Stereochemical Control
The (Z)-configuration of the enamine is critical for maintaining planar conjugation, which influences photophysical properties. Stereoselectivity is achieved by employing bulky solvents (e.g., tert-butanol) and low temperatures (0–5°C).
Purification Strategies
Due to the compound’s high logP (~5.5), reverse-phase chromatography (C18 column, acetonitrile/water gradient) is effective for purification. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Hantzsch Cyclization | 65–70% | High regioselectivity | Requires toxic brominating agents |
| Knoevenagel Condensation | 75% | Mild conditions, (Z)-selectivity | Sensitive to moisture |
| SNAr Coupling | 80–85% | Scalable, minimal byproducts | Requires activated aromatic substrate |
Chemical Reactions Analysis
Types of Reactions: Butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate undergoes various chemical reactions:
Oxidation: : May involve the chromone moiety.
Reduction: : Possible at the cyano group.
Substitution: : Common on the aromatic rings and the thiazole ring.
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic agents such as alkoxides or halides in the presence of a base.
Major Products: The major products vary based on the reaction type, but typically include derivatives with modified functional groups that enhance the molecule's properties for specific applications.
Scientific Research Applications
The compound butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article focuses on its applications, supported by data tables and case studies.
Structural Formula
Medicinal Chemistry
Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.
Anticancer Properties : The chromene component is known for its anticancer effects. Studies have shown that derivatives of chromene can induce apoptosis in cancer cells. The incorporation of the thiazole ring may enhance these effects through synergistic mechanisms.
Agricultural Applications
Pesticidal Activity : Compounds containing thiazole and chromene structures have been explored as potential pesticides. They act as effective agents against pests due to their ability to disrupt biological processes in target organisms.
Biological Studies
Ligand Activity : As a ligand, this compound can interact with various biological matrices, making it a candidate for studying enzyme inhibition or receptor binding. This property is crucial for drug development, particularly in designing inhibitors for specific targets.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Thiazole Derivative A | Antibacterial | E. coli | |
| Chromene Derivative B | Anticancer | HeLa Cells | |
| Thiazole-Chromene Hybrid C | Pesticidal | Aphids |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of thiazole derivatives, including those similar to butyl 4-{...}. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.
Case Study 2: Anticancer Mechanism
Research conducted at a leading cancer research institute demonstrated that chromene derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. It can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of biological pathways. The chromone and thiazole rings play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
* Estimated based on structural similarity to and coumarin-thiazole derivatives.
Detailed Analysis
Substituent Effects on Functionality Coumarin vs. Methylphenyl (): The 2-oxo-coumarin group in the target compound introduces extended π-conjugation, enhancing fluorescence compared to the 4-methylphenyl substituent in the ethyl analog . Butyl vs. Ethyl Ester: The butyl chain increases molecular weight and lipophilicity (predicted XLogP3 >6 vs. 5.3 in ), which may affect solubility and membrane permeability.
Synthetic Pathways The target compound’s enamine linkage likely forms via condensation between a coumarin-thiazole aldehyde and a cyanoacetamide derivative, similar to the reductive amination in . In contrast, the ethyl analog () uses a simpler 4-methylphenyl-thiazole precursor, bypassing coumarin’s synthetic complexity.
Hydrogen Bonding and Crystallography The coumarin-thiazole core and cyano group create multiple hydrogen-bonding sites, influencing crystal packing (as per Etter’s graph-set analysis ). SHELX software () would aid in resolving Z-configuration and validating intermolecular interactions . The ethyl analog’s methylphenyl group lacks hydrogen-bonding donors, reducing directional interactions compared to the target compound .
Biological Implications
- Coumarin derivatives exhibit anticoagulant and antimicrobial activities, suggesting the target compound may share these traits. The ethyl analog’s higher lipophilicity () might favor blood-brain barrier penetration, whereas the coumarin moiety could enhance target-specific binding .
Q & A
Q. What are the optimal synthetic routes for butyl 4-{[(1Z)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate?
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- 1H/13C NMR : Assign peaks for cyano, coumarin, and thiazole moieties (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Melting Point Analysis : Verify purity (e.g., 156–158°C for analogs) .
Tip: Cross-validate data with computational tools (e.g., COMSOL Multiphysics for molecular simulations) .
Q. How can researchers design initial biological activity screenings for this compound?
Methodological Answer: Prioritize in vitro assays to evaluate:
- Antimicrobial Activity : Use broth microdilution (MIC against Gram+/Gram– bacteria) .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., coumarin-based fluorescence quenching) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Protocol:
- Prepare stock solutions in DMSO (≤0.1% final concentration).
- Include positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Address discrepancies via:
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Analog Comparison : Compare with derivatives (e.g., coumarin-thiazole hybrids) to isolate activity-contributing groups .
- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., DFT calculations to predict binding affinity) .
Case Study: Conflicting cytotoxicity data may arise from variations in cell line sensitivity or assay conditions. Normalize data using Z-factor analysis .
Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer: Use in silico tools for:
- Solubility/LogP : Employ COSMO-RS or QSPR models .
- ADMET Profiling : Predict toxicity (e.g., ProTox-II) and bioavailability (SwissADME) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., MD simulations of thiazole binding to kinases) .
Validation: Compare predictions with experimental data (e.g., HPLC-measured LogP) .
Q. How to design structure-activity relationship (SAR) studies for coumarin-thiazole hybrids?
Methodological Answer: Systematic SAR requires:
- Analog Synthesis : Vary substituents (e.g., electron-withdrawing groups on the benzoyl ring) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, antimicrobials) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
Example: Replace the butyl ester with methyl or ethyl groups to assess hydrophobicity effects .
Q. What strategies optimize reaction conditions for large-scale synthesis?
Methodological Answer: Scale-up challenges include yield and purity. Solutions:
- Process Control : Use flow chemistry for continuous synthesis (e.g., fixed-bed reactors) .
- Separation Technologies : Employ membrane filtration or chromatography for purification .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .
Case Study: Ethanol reflux at 70°C with 5% acetic acid improved yields from 51% to 68% in scaled reactions .
Q. How to address solubility and stability limitations in biological assays?
Methodological Answer: Enhance physicochemical properties via:
- Prodrug Design : Introduce hydrolyzable esters or phosphate groups .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins for aqueous solubility .
Validation: Monitor stability via HPLC under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
